
Dibutyl 4-hydroxybutyl phosphate
Descripción general
Descripción
Dibutyl 4-Hydroxybutyl Phosphate is derived from 4-Tetrahydropyranyloxy-butan-1-ol, which is a useful building block . It is also a metabolite of Phosphoric Acid Tributyl Ester, which is used as a solvent in the solvent-detergent method for production of immunoglobulin for inactivation of viruses with lipid envelope . It is used as a ligand in the extraction of lanthanide ions from solid and liquid materials by supercritical CO2 .
Molecular Structure Analysis
The molecular weight of Dibutyl 4-Hydroxybutyl Phosphate is 282.31 . Its molecular formula is C12H27O5P . The IUPAC name is dibutyl 4-hydroxybutyl phosphate .Physical And Chemical Properties Analysis
Dibutyl 4-Hydroxybutyl Phosphate is a colourless oil . It is slightly soluble in chloroform and ethyl acetate . It has a molecular weight of 282.31 and a molecular formula of C12H27O5P .Aplicaciones Científicas De Investigación
1. Environmental Impact and Metabolism Studies
Dibutyl 4-hydroxybutyl phosphate, a metabolite of tributyl phosphate (TBP), has been studied in various environmental and biological contexts. A study by Neerathilingam et al. (2010) used 1H NMR-based metabonomics to investigate the metabolic response to TBP exposure in rats, identifying dibutyl phosphate (DBP) as a key metabolite (Neerathilingam et al., 2010). Additionally, Wang et al. (2018) researched the metabolism of TBP in earthworms, highlighting the formation of dibutyl phosphate and hydroxylated TBP as major phase I metabolites (Wang et al., 2018).
2. DNA Interaction and Potential Damage Mechanisms
König et al. (2006) explored the interaction of dibutyl phosphate with DNA. Their research suggests that dibutyl phosphate, simulating the behavior of the phosphate group in DNA, can undergo dissociative electron attachment, potentially leading to single-strand breaks in DNA (König et al., 2006).
3. Biocompatibility and Toxicity Assessment
In the context of biomedical applications, Weaver et al. (2010) examined the cytotoxicity and biocompatibility of various phosphate-based anions, including dibutyl phosphate. Their study is crucial for establishing the safety profile of these compounds in medical applications (Weaver et al., 2010).
4. Photo-Fragmentation and Environmental Stability
The stability of dibutyl phosphate under high-energy photons was investigated by Chiarinelli et al. (2018). This study is significant for understanding the environmental persistence and reactivity of dibutyl phosphate (Chiarinelli et al., 2018).
5. Applications in Flame Retardancy
Research by Pan (2012) on the synthesis of a dihydroxyl phosphate like butyl bis(4-hydroxybutyl) phosphate reveals its effect on the mechanical and flame retardant properties of thermoplastic polyurethane elastomer. This demonstrates its potential utility in enhancing material safety (Pan, 2012).
Safety and Hazards
Propiedades
IUPAC Name |
dibutyl 4-hydroxybutyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27O5P/c1-3-5-10-15-18(14,16-11-6-4-2)17-12-8-7-9-13/h13H,3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZYWSLOBYLLQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(OCCCC)OCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20562857 | |
| Record name | Dibutyl 4-hydroxybutyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibutyl 4-hydroxybutyl phosphate | |
CAS RN |
89197-75-1 | |
| Record name | Dibutyl 4-hydroxybutyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



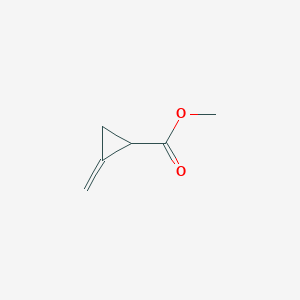
![7-Hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B3058295.png)
![4-Bromo-7-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B3058296.png)



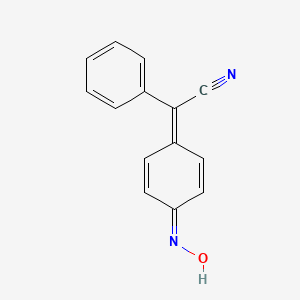
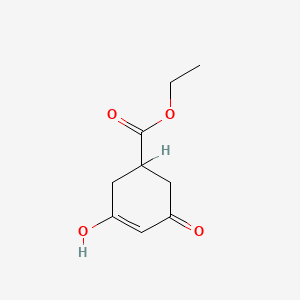
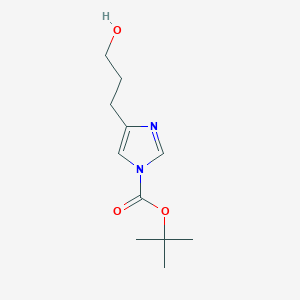
![Acetamide, N-[4-methyl-2-[(4-methylphenyl)azo]phenyl]-](/img/structure/B3058308.png)
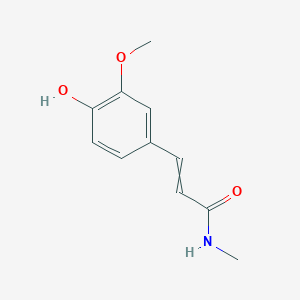
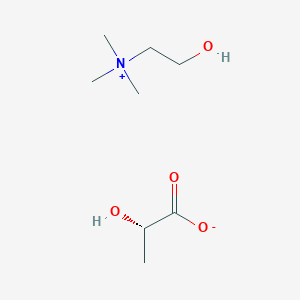
![Benzamide, N-[[(2-ethylphenyl)amino]thioxomethyl]-](/img/structure/B3058314.png)
![4-Methoxybicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B3058315.png)